molecular formula C10H11BrF2N2 B1415510 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine CAS No. 1934522-21-0

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine

Cat. No.: B1415510
CAS No.: 1934522-21-0
M. Wt: 277.11 g/mol
InChI Key: HIQHJASZFYHLDZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a 3,3-difluoropyrrolidin-1-yl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine typically involves the following steps:

    Substitution Reaction: The substitution of a hydrogen atom at the 2nd position with a 3,3-difluoropyrrolidin-1-yl group.

    Methylation: The addition of a methyl group at the 3rd position of the pyridine ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase the efficiency and yield of the product. The process also involves purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Nucleophiles: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine
  • 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine

Uniqueness

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine is unique due to the presence of both a 3,3-difluoropyrrolidin-1-yl group and a methyl group on the pyridine ring. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c1-7-4-8(11)5-14-9(7)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQHJASZFYHLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC(C2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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